molecular formula C18H21BrN2O2 B2707887 Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate CAS No. 887589-79-9

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Cat. No.: B2707887
CAS No.: 887589-79-9
M. Wt: 377.282
InChI Key: JUCIYYSFDJBPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

“Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate” is a quinoline derivative. Quinoline and its derivatives are a class of compounds with a wide range of biological activities. They have been found to possess antimicrobial, antifungal, antimalarial, anti-inflammatory, and anticancer activities. The biological activity of quinoline derivatives is believed to be due to their ability to intercalate into DNA and disrupt its function .

The pyrrolidine ring in the structure is a common feature in many biologically active compounds. Pyrrolidines are found in many pharmaceutical drugs and natural products, including several alkaloids. They can act as building blocks in the synthesis of more complex compounds and can influence the 3-dimensional shape of the molecule, which can have a significant impact on its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves the following steps:

Industrial Production Methods

the general principles of organic synthesis, including batch processing and the use of automated reactors, would apply .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although it is not yet used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 6-chloro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
  • Butyl 6-fluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
  • Butyl 6-iodo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Uniqueness

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is unique due to its bromine substituent, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

butyl 6-bromo-4-pyrrolidin-1-ylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-2-3-10-23-18(22)16-12-17(21-8-4-5-9-21)14-11-13(19)6-7-15(14)20-16/h6-7,11-12H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCIYYSFDJBPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.